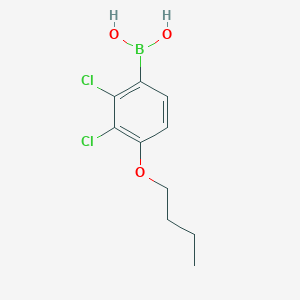

4-Butoxy-2,3-dichlorophenylboronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids and their derivatives are highly valued as synthetic intermediates due to their multifaceted reactivity. mdpi.com They are key building blocks in a variety of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Their utility extends to applications in medicinal chemistry, where they have been incorporated into drug candidates and used as probes for biological systems. diva-portal.org The generally low toxicity and stability of many boronic acids further enhance their appeal in both academic and industrial research settings. diva-portal.org

Historical and Current Impact of the Suzuki-Miyaura Cross-Coupling Reaction in Organic Chemistry

The advent of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, marked a paradigm shift in organic synthesis. mdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide. mdpi.com Its impact has been profound, enabling the efficient construction of biaryls, polyolefins, and styrenes, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings. mdpi.com The Suzuki-Miyaura reaction remains one of the most widely used methods for C-C bond formation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. mdpi.com

Structural Classification and General Reactivity Profiles of Substituted Phenylboronic Acids

Phenylboronic acids can be classified based on the nature and position of substituents on the phenyl ring. These substituents significantly influence the electronic and steric properties of the molecule, thereby modulating its reactivity. Electron-donating groups generally enhance the nucleophilicity of the aryl group, while electron-withdrawing groups have the opposite effect. The position of the substituents (ortho, meta, or para) also plays a crucial role in directing the outcome of chemical reactions. For instance, steric hindrance from ortho-substituents can impede the approach of reagents to the boron center. The reactivity of the boronic acid moiety itself is characterized by its Lewis acidity and its ability to undergo transmetalation in cross-coupling reactions.

Overview of the Research Landscape for 4-Butoxy-2,3-dichlorophenylboronic Acid and Related Analogs

A comprehensive review of the current scientific literature reveals that dedicated research on 4-Butoxy-2,3-dichlorophenylboronic acid is notably scarce. While commercial suppliers list the compound, indicating its availability for research purposes, peer-reviewed articles focusing on its synthesis, reactivity, or applications are not readily found. In contrast, related analogs, such as other substituted dichlorophenylboronic acids or butoxy-phenylboronic acids with different substitution patterns, have received more attention. This suggests that while the broader class of compounds is of interest to the scientific community, this specific isomer has yet to be a primary focus of academic investigation.

Scope and Objectives of Academic Investigations into 4-Butoxy-2,3-dichlorophenylboronic Acid

Given the limited specific research on 4-Butoxy-2,3-dichlorophenylboronic acid, the scope of this article is to provide a comprehensive overview based on the established chemistry of arylboronic acids and closely related analogs. The objective is to present a scientifically grounded perspective on its potential synthesis, reactivity, and applications, drawing parallels from well-documented compounds. This analysis aims to serve as a foundational resource for researchers interested in exploring the properties and synthetic utility of this particular molecule.

Physicochemical Properties of 4-Butoxy-2,3-dichlorophenylboronic acid

While extensive experimental data for 4-Butoxy-2,3-dichlorophenylboronic acid is not available in the public domain, some basic properties can be obtained from commercial sources.

| Property | Value |

| CAS Number | 2096339-74-9 |

| Molecular Formula | C₁₀H₁₃BCl₂O₃ |

| Molecular Weight | 262.93 g/mol |

Synthetic Routes and Potential Precursors

The synthesis of polysubstituted phenylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common strategy is the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate (B1201080), followed by acidic workup. For 4-Butoxy-2,3-dichlorophenylboronic acid, a plausible precursor would be 1-bromo-4-butoxy-2,3-dichlorobenzene (B8027182). The general synthetic approach is outlined below:

Plausible Synthetic Pathway:

Halogen-Metal Exchange: The starting aryl bromide, 1-bromo-4-butoxy-2,3-dichlorobenzene, would be treated with a strong base like n-butyllithium or converted to a Grignard reagent using magnesium metal.

Borylation: The resulting organometallic species is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures.

Hydrolysis: The reaction mixture is quenched with an acidic solution to hydrolyze the boronate ester and yield the final 4-Butoxy-2,3-dichlorophenylboronic acid.

Reactivity and Potential Applications in Organic Synthesis

The reactivity of 4-Butoxy-2,3-dichlorophenylboronic acid is dictated by the interplay of its functional groups: the butoxy group, the two chlorine atoms, and the boronic acid moiety.

The Boronic Acid Group: This functional group is the primary site of reactivity for Suzuki-Miyaura cross-coupling reactions. It can also participate in other transformations such as Chan-Lam coupling for the formation of carbon-heteroatom bonds.

The Butoxy Group: As an electron-donating group, the butoxy substituent can influence the electronic properties of the phenyl ring, potentially affecting the rate and efficiency of cross-coupling reactions.

The Dichloro Substituents: The two chlorine atoms are electron-withdrawing groups and also introduce significant steric bulk in the ortho and meta positions relative to the butoxy group. This substitution pattern is expected to have a pronounced effect on the molecule's reactivity and the properties of its derivatives.

Potential Applications:

The primary anticipated application of 4-Butoxy-2,3-dichlorophenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The unique substitution pattern could lead to the formation of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Properties

IUPAC Name |

(4-butoxy-2,3-dichlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEAGLCIPVWOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCC)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butoxy 2,3 Dichlorophenylboronic Acid

Established Strategies for the Synthesis of Arylboronic Acids

The creation of arylboronic acids is a cornerstone of modern organic synthesis, primarily due to their role as key building blocks in cross-coupling reactions. nih.gov Several robust methods have been developed and refined over the years.

Borylation of Aryl Halides: Palladium-Catalyzed Approaches

The most prevalent method for synthesizing arylboronic acids is the palladium-catalyzed cross-coupling of aryl halides with a diboron (B99234) reagent, a process famously known as the Miyaura borylation reaction. nih.govwikipedia.org This reaction typically involves an aryl bromide or iodide, a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst, a ligand, and a base. organic-chemistry.orgnih.gov The resulting boronate esters can then be hydrolyzed to the desired boronic acid.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrate. nih.govacs.org For instance, catalysts like PdCl₂(dppf) are commonly used in conjunction with bases such as potassium acetate (B1210297) (KOAc) in solvents like DMSO or dioxane. wikipedia.orgnih.gov This method is valued for its high functional group tolerance, allowing for the synthesis of complex boronic acids that would be incompatible with harsher organometallic routes. upenn.edunih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation This table summarizes common components and conditions used in Miyaura borylation reactions based on established literature.

| Component | Examples | Role in Reaction | Citation(s) |

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Electrophilic partner | wikipedia.org |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Source of the boronic moiety | organic-chemistry.orgupenn.edu |

| Palladium Catalyst | PdCl₂(dppf), Pd(dba)₂, (t-Bu₃P)₂Pd | Facilitates the cross-coupling cycle | nih.gov |

| Ligand | dppf, PCy₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity | nih.gov |

| Base | KOAc, K₃PO₄, Et₃N | Promotes the transmetalation step | nih.govacs.org |

| Solvent | Dioxane, DMSO, THF, Water (with surfactants) | Solubilizes reactants and influences reaction rate | nih.gov |

Direct Boronation Reactions with Organoboron Reagents

An alternative to palladium-catalyzed methods involves the reaction of organometallic intermediates, such as organolithium or Grignard reagents, with borate (B1201080) esters. nih.gov This classical approach typically begins with an aryl halide, which undergoes a halogen-metal exchange with an organolithium reagent (e.g., n-BuLi) or forms a Grignard reagent with magnesium metal. nih.govgoogle.com The resulting highly nucleophilic arylmetal species is then quenched with an electrophilic boron source, such as trimethyl borate or triisopropyl borate, at low temperatures. nih.govresearchgate.net Subsequent acidic workup hydrolyzes the intermediate boronate ester to the final arylboronic acid. google.com

Adaptations and Optimizations for the Preparation of 4-Butoxy-2,3-dichlorophenylboronic acid

Synthesizing a specific polysubstituted molecule like 4-butoxy-2,3-dichlorophenylboronic acid requires careful adaptation of the general methods described above. The primary challenge lies in controlling the regiochemistry of the borylation.

Regioselective Introduction of the Boronic Acid Moiety

The substitution pattern of the target compound—a butoxy group at position 4 and chloro groups at positions 2 and 3—dictates the synthetic strategy. The most logical precursor for a palladium-catalyzed borylation would be an aryl halide at the desired position of borylation, namely 1-bromo-4-butoxy-2,3-dichlorobenzene (B8027182). In a Miyaura borylation, the reaction occurs specifically at the carbon-halogen bond, ensuring perfect regioselectivity.

In contrast, if one were to consider a direct C-H activation/borylation approach on a 1-butoxy-2,3-dichlorobenzene precursor, the regiochemical outcome would be governed by the directing effects of the existing substituents. Alkoxy groups are strongly ortho-para directing, while chloro groups are deactivating and ortho-para directing. The steric hindrance from the two adjacent chloro groups and the butoxy group would likely make a direct C-H borylation at the desired 4-position (relative to the chloro groups) challenging and could lead to a mixture of products. Therefore, the palladium-catalyzed borylation of a pre-functionalized aryl halide is the superior strategy for ensuring the regioselective synthesis of 4-butoxy-2,3-dichlorophenylboronic acid.

Influence of Substrate and Reagent Structure on Synthetic Efficiency

The efficiency of the synthesis is heavily influenced by the electronic and steric properties of the substrate. In the context of a palladium-catalyzed borylation of a hypothetical 1-bromo-4-butoxy-2,3-dichlorobenzene precursor, the presence of two electron-withdrawing chloro groups can impact the rate of oxidative addition to the palladium center. However, aryl bromides are generally reactive substrates for these couplings. nih.gov

The butoxy group is electron-donating, which can also modulate the electronic properties of the aromatic ring. The choice of ligand for the palladium catalyst is crucial in overcoming challenges posed by sterically hindered or electronically deactivated substrates. nih.gov Bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos have been developed to enhance the efficiency of cross-coupling reactions involving challenging substrates, including ortho-substituted aryl chlorides. nih.gov Optimization of the base, solvent, and temperature would be necessary to achieve high yields.

Table 2: Factors Influencing Synthetic Efficiency This table outlines key structural and reagent factors and their expected impact on the synthesis of 4-Butoxy-2,3-dichlorophenylboronic acid via palladium-catalyzed borylation.

| Factor | Influence | Rationale |

| Halogen Identity (on precursor) | Aryl bromides or iodides are generally more reactive than aryl chlorides. | The C-X bond strength decreases from Cl > Br > I, making oxidative addition easier for heavier halogens. |

| Electron-Withdrawing Groups (Cl) | Can increase the rate of oxidative addition but may require more electron-rich ligands. | Makes the aryl halide more electrophilic. |

| Electron-Donating Groups (Butoxy) | Can decrease the rate of oxidative addition. | Makes the aryl halide less electrophilic. |

| Steric Hindrance | The presence of substituents ortho to the reaction site can slow the reaction. | Hinders the approach of the bulky palladium catalyst to the C-X bond. |

| Catalyst/Ligand System | Crucial for overcoming steric and electronic challenges. | Bulky, electron-rich ligands promote reductive elimination and stabilize the active catalyst. |

Advanced Synthetic Protocols and Emerging Techniques

While palladium catalysis remains the workhorse for arylboronic acid synthesis, research continues into more cost-effective and sustainable methods. Iron-catalyzed Miyaura borylation has emerged as a promising alternative, utilizing a more abundant and less expensive metal. acs.org These systems have shown effectiveness for the borylation of aryl chlorides and triflates. acs.org

Furthermore, direct C–H borylation catalyzed by iridium, cobalt, or rhodium complexes represents an atom-economical approach that avoids the need for pre-halogenated starting materials. youtube.comnagoya-u.ac.jp These reactions proceed by activating a C-H bond, typically guided by steric factors or directing groups. gu.senih.gov While achieving the specific regioselectivity for 4-butoxy-2,3-dichlorophenylboronic acid via this method would be complex due to competing C-H positions, ongoing developments in catalyst design aim to provide greater control over site-selectivity in complex molecules. youtube.comnagoya-u.ac.jp These emerging techniques hold the potential for more efficient and environmentally benign syntheses of functionalized arylboronic acids in the future.

Microwave-Assisted Synthesis of Arylboronic Acid Derivatives

The synthesis of arylboronic acids, including 4-butoxy-2,3-dichlorophenylboronic acid, can be significantly accelerated and optimized through the use of microwave-assisted organic synthesis (MAOS). This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.

A plausible synthetic route to 4-butoxy-2,3-dichlorophenylboronic acid begins with the preparation of the precursor, 1-butoxy-2,3-dichlorobenzene. This intermediate can be synthesized via a Williamson ether synthesis, reacting 2,3-dichlorophenol (B42519) with 1-bromobutane (B133212) in the presence of a base such as potassium carbonate. The 2,3-dichlorophenol itself can be prepared from 1,2,3-trichlorobenzene.

The crucial step, the conversion of 1-butoxy-2,3-dichlorobenzene to the target boronic acid, can be achieved through a metal-catalyzed borylation reaction, such as the Miyaura borylation. In a microwave-assisted adaptation of this reaction, 1-butoxy-2,3-dichlorobenzene would be reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.

The use of microwave irradiation in this step offers several advantages. The rapid and uniform heating can overcome the often-low reactivity of chlorinated aromatic compounds, driving the reaction to completion in a fraction of the time required by conventional heating. This can also minimize the formation of byproducts.

Table 1: Representative Conditions for Microwave-Assisted Miyaura Borylation

| Parameter | Condition |

|---|---|

| Starting Material | 1-Butoxy-2,3-dichlorobenzene |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Palladium(II) acetate with a phosphine ligand |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane or Dimethylformamide (DMF) |

| Temperature | 120-150 °C |

| Reaction Time | 10-30 minutes |

| Expected Yield | Moderate to high |

Continuous Flow and Scalable Synthesis Considerations

For the large-scale and industrial production of 4-butoxy-2,3-dichlorophenylboronic acid, continuous flow chemistry presents a promising alternative to traditional batch processing. Continuous flow systems offer enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability.

In the context of synthesizing 4-butoxy-2,3-dichlorophenylboronic acid, a continuous flow process would typically involve pumping a solution of the starting materials (1-butoxy-2,3-dichlorobenzene and the boron reagent) through a heated reactor containing an immobilized catalyst. This setup allows for the continuous conversion of reactants into the product, which is then collected downstream.

The use of a packed-bed reactor with a heterogeneous palladium catalyst is a common approach in continuous flow Suzuki-Miyaura and related coupling reactions. This simplifies product purification as the catalyst remains in the reactor, preventing contamination of the product stream.

Key considerations for developing a scalable continuous flow synthesis include optimizing the flow rate, reaction temperature, and pressure to maximize throughput and yield. The choice of solvent is also critical to ensure the solubility of all reactants and products and to facilitate pumping through the system. The design of the reactor, including its length and diameter, will influence the residence time, which is a crucial parameter for achieving complete conversion.

Table 2: Conceptual Parameters for Continuous Flow Borylation

| Parameter | Consideration |

|---|---|

| Reactor Type | Packed-bed reactor with immobilized catalyst |

| Catalyst | Heterogeneous palladium catalyst |

| Flow Rate | Optimized to control residence time |

| Residence Time | Adjusted to ensure complete reaction |

| Temperature | Precisely controlled for optimal kinetics |

| Pressure | May be elevated to increase solvent boiling points |

| Solvent | Chosen for solubility and compatibility with the system |

| Downstream Processing | In-line purification and solvent recovery |

By leveraging the benefits of continuous flow technology, the synthesis of 4-butoxy-2,3-dichlorophenylboronic acid can be made more efficient, safer, and more economically viable for larger-scale production needs.

Reactivity and Mechanistic Investigations of 4 Butoxy 2,3 Dichlorophenylboronic Acid

Fundamental Reactivity of Arylboronic Acids as Lewis Acids

Arylboronic acids, including 4-Butoxy-2,3-dichlorophenylboronic acid, are classified as organoboron acids that function as stable, organic-soluble Lewis acids. nih.gov The Lewis acidic character arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This vacancy allows the boron center to accept a pair of electrons from a Lewis base, such as a hydroxide ion or other nucleophiles. nih.govnih.gov

This interaction leads to the formation of a tetrahedral boronate species. nih.gov The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is a key aspect of its reactivity. nih.gov This reversible formation of a covalent bond, typically with oxygen or nitrogen-containing compounds, is fundamental to the catalytic activity of arylboronic acids in various organic transformations, including dehydrative condensations and acylations. nih.gov The Lewis acidity can be influenced by the electronic properties of the substituents on the aromatic ring. nih.govacs.org In solution, particularly in the presence of a base, the boronic acid can be activated, which enhances the polarization of the organic ligand and facilitates subsequent reactions like transmetallation. acs.org

Detailed Mechanistic Analysis of Suzuki-Miyaura Cross-Coupling with 4-Butoxy-2,3-dichlorophenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.commusechem.com The reaction, catalyzed by a palladium complex, couples an organoboron compound, such as 4-Butoxy-2,3-dichlorophenylboronic acid, with an organohalide. musechem.comwikipedia.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. yonedalabs.comlibretexts.orgchemrxiv.org

The catalytic cycle typically initiates with the oxidative addition of an organohalide to a palladium(0) complex. yonedalabs.commusechem.comwikipedia.org This is often the rate-determining step of the reaction. wikipedia.orglibretexts.org In this process, the palladium center inserts itself into the carbon-halogen bond of the organohalide, breaking the bond and forming a new organopalladium(II) complex. wikipedia.org The palladium catalyst is oxidized from the Pd(0) to the Pd(II) state. wikipedia.org The reactivity of the organohalide in this step generally follows the order of I > Br > Cl. libretexts.org The initial addition forms a cis-palladium complex, which can then isomerize to the more stable trans-complex. wikipedia.orglibretexts.org Recent studies suggest that under catalytic conditions, the oxidative addition may occur to a monoligated, 12-electron palladium species rather than the previously assumed bis-ligated 14-electron complex. chemrxiv.org

Following oxidative addition, the transmetallation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. yonedalabs.comlibretexts.org This step is crucial as it brings both organic partners onto the same metal center. The mechanism of transmetallation is complex and can proceed through different pathways. chembites.orgresearchgate.net The presence of a base is essential for this step to occur. chembites.orgmt.com

The base, typically a hydroxide or alkoxide, activates the boronic acid by forming a more nucleophilic tetracoordinate boronate species ([ArB(OH)₃]⁻). chembites.orgresearchgate.net Two primary pathways for the transfer have been proposed:

The Boronate Pathway: The activated boronate species directly attacks the palladium(II) complex, displacing the halide and transferring the aryl group. researchgate.net

The Hydroxide Pathway: The halide on the palladium complex is first replaced by a hydroxide ion from the base, forming a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. chembites.org

Kinetic and structural studies suggest that the pathway involving a palladium-hydroxo intermediate is often favored. chembites.org The transmetallation ultimately results in a diorganopalladium(II) intermediate, where both organic fragments that will form the new C-C bond are attached to the palladium center. libretexts.org

The final step of the catalytic cycle is reductive elimination. yonedalabs.comlibretexts.org In this stage, the two organic ligands on the diorganopalladium(II) complex couple to form the final biaryl product with a new carbon-carbon bond. reddit.com Simultaneously, the palladium center is reduced from Pd(II) back to its original Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. yonedalabs.commt.com For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium complex. researchgate.net The rate of this step can be influenced by the electronic properties of the ligands and the steric bulk of the organic groups being coupled. acs.org

Role of Substituent Effects (Butoxy and Dichloro Groups) on Reaction Kinetics and Selectivity

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Reactivity |

| Butoxy (-OBu) | 4- (para) | Electron-donating (mesomeric/resonance) | Moderate bulk | Increases electron density on the ring, potentially accelerating oxidative addition but may slow transmetallation by affecting Lewis acidity. |

| Chloro (-Cl) | 2- (ortho) | Electron-withdrawing (inductive) | Significant bulk | Can hinder the approach to the boron and palladium centers, potentially slowing down transmetallation. Electron-withdrawing nature can increase the Lewis acidity of the boron. nih.gov |

| Chloro (-Cl) | 3- (meta) | Electron-withdrawing (inductive) | Moderate | Primarily influences the electronic properties of the aromatic ring. |

The butoxy group at the para-position is an electron-donating group through resonance, which increases the electron density of the aromatic ring. This can influence the nucleophilicity of the ipso-carbon, a factor that has been identified as critical for the transfer of the organic moiety from boron to palladium. acs.org

The two chloro groups are electron-withdrawing via the inductive effect. This generally increases the Lewis acidity of the boronic acid, which can facilitate the formation of the reactive boronate species. researchgate.net However, the presence of a chlorine atom at the ortho-position introduces significant steric hindrance around the boronic acid functional group. nih.gov This steric bulk can impede the approach of the palladium complex during the transmetallation step, potentially slowing down the reaction rate. beilstein-journals.orgrsc.org The interplay between the electron-donating butoxy group and the electron-withdrawing, sterically hindering chloro groups creates a complex reactivity profile that can affect both reaction kinetics and selectivity. acs.orgresearchgate.net

Catalyst Systems and Ligand Design in 4-Butoxy-2,3-dichlorophenylboronic Acid Mediated Reactions

The success of Suzuki-Miyaura couplings, especially with challenging substrates like 4-Butoxy-2,3-dichlorophenylboronic acid, is highly dependent on the choice of the palladium catalyst and its associated ligands. libretexts.org The steric hindrance from the ortho-chloro substituent and the specific electronic nature of the substrate necessitate carefully designed catalyst systems. researchgate.netresearchgate.nethkbu.edu.hk

For sterically demanding substrates, ligands that are both bulky and electron-rich are generally required. libretexts.orgnih.gov These properties promote the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is highly reactive in the oxidative addition step. organic-chemistry.org They also facilitate the reductive elimination step. rsc.org

Commonly Employed Ligand Types for Hindered Couplings:

Bulky Monophosphine Ligands: Biarylphosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are highly effective. nih.govresearchgate.net Their steric bulk and electron-donating character enhance catalyst activity and stability, enabling the coupling of hindered aryl chlorides and boronic acids, often at room temperature. nih.govacs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. Bulky NHC ligands have proven effective for coupling hindered substrates, including those with multiple ortho substituents. organic-chemistry.org

Palladium Precatalysts: Modern catalyst systems often employ well-defined palladium precatalysts. These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach provides better control over the active catalyst concentration and improves reaction reproducibility. researchgate.net

The choice of base and solvent is also critical. For hindered couplings, stronger bases may be required to facilitate the formation of the boronate and drive the transmetallation step. researchgate.net The specific combination of palladium source, ligand, base, and solvent must be optimized to achieve high yields for substrates like 4-Butoxy-2,3-dichlorophenylboronic acid.

Palladium Catalysts and Phosphine (B1218219) Ligands (e.g., S-Phos, X-Phos, PCy3)

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming biaryl structures. However, the use of aryl chlorides like the 2,3-dichloro moiety in the title compound presents a significant challenge due to the strength of the C-Cl bond. Overcoming the high activation barrier of the initial oxidative addition step requires specialized catalyst systems. thieme-connect.com Research has shown that the use of bulky, electron-rich phosphine ligands is crucial for enhancing the reactivity of the palladium center, thereby facilitating the cleavage of the inert C-Cl bond. nih.gov

Ligands such as S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are dialkylbiaryl phosphines that have demonstrated remarkable efficiency in the coupling of unactivated and sterically hindered aryl chlorides. nih.gov These ligands promote the formation of a highly active, monoligated Pd(0) species, which readily undergoes oxidative addition. Similarly, tricyclohexylphosphine (PCy₃) is another effective bulky and electron-rich ligand suitable for activating aryl chlorides. Catalyst systems pairing these ligands with palladium precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently employed. hkbu.edu.hk For sterically demanding couplings, these catalyst systems can provide excellent yields under relatively mild conditions. researchgate.netorganic-chemistry.org

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving challenging aryl chlorides, illustrating the effectiveness of these advanced catalyst systems.

| Aryl Chloride | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / S-Phos | K₃PO₄ | Toluene | 100 | 98 | nih.gov |

| 4-Chloroanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 80 | 94 | thieme-connect.com |

| 2,6-Dimethylchlorobenzene | Diphenylborinate | Pd(OAc)₂ / L1* | - | Toluene/i-PrOH/H₂O | - | 42 | thieme-connect.com |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 95 | thieme-connect.com |

*L1 is a specific biphenyl N,P-monophosphine ligand designed for hindered substrates.

Investigation of Non-Palladium Catalysts for Cross-Coupling

While palladium catalysts are highly effective, their cost and potential toxicity have driven research into alternatives using more abundant, first-row transition metals like nickel and copper.

Nickel Catalysts: Nickel-based catalysts have emerged as powerful alternatives for Suzuki-Miyaura couplings, particularly for activating unreactive aryl chlorides. acs.org Commercially available and air-stable precatalysts such as NiCl₂(PCy₃)₂ can effectively promote the cross-coupling of both electron-rich and electron-poor aryl chlorides with arylboronic acids. acs.org These reactions often proceed in high yields and can be performed in more environmentally benign "green" solvents. Nickel catalysis has also proven effective for constructing complex bis(heterocyclic) frameworks. acs.orgresearchgate.net

Copper Catalysts: Copper-catalyzed cross-coupling reactions have a long history, and recent advancements have adapted them for Suzuki-Miyaura type transformations. rsc.org While early copper-based systems were often inefficient with electron-deficient or sterically hindered substrates, modern protocols have shown significant improvements. rsc.org For instance, a simple, ligand-free system using copper(I) iodide (CuI) with cesium carbonate (Cs₂CO₃) in DMF has been developed for coupling various aryl halides with arylboronic acids. jmchemsci.comjmchemsci.com Although typically more effective for aryl iodides and bromides, this system can be applied to activated aryl chlorides, offering a cost-effective alternative to palladium. jmchemsci.com The mechanism is believed to involve the formation of an arylcopper intermediate via transmetalation with the boronic ester. rsc.org

| Catalyst System | Aryl Halide | Boronic Acid/Ester | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| NiCl₂(PCy₃)₂ | Various Aryl Chlorides | Arylboronic acids | 2-Me-THF | Effective for unreactive chlorides; uses green solvents. | acs.org |

| NiCl₂(dppe)/PPh₃ | Aryl Mesylates/Chlorides | Arylboronic acids | tert-Amyl alcohol | Broad scope for electron-rich and -poor substrates. | acs.org |

| CuI / Cs₂CO₃ | Aryl Iodides/Bromides | Arylboronic acids | DMF | Ligand-free, inexpensive system. Less efficient for chlorides. | jmchemsci.comjmchemsci.com |

| XantphosCuCl | Aryl Iodides | Arylboronic esters | - | Effective for electron-deficient aryl bromides. | rsc.org |

Reaction Conditions and Solvent Systems (e.g., Aqueous/Organic Biphase, Ionic Liquids)

The choice of solvent and reaction conditions plays a critical role in the outcome of cross-coupling reactions, influencing catalyst stability, substrate solubility, and reaction rates.

Aqueous/Organic Biphase Systems: Suzuki-Miyaura reactions are often performed in biphasic systems consisting of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of a base (e.g., K₂CO₃, K₃PO₄). This setup is advantageous as the boronic acid can be activated by the base in the aqueous phase to form a more nucleophilic boronate salt. Systematic studies have shown that for hydrophobic substrates, the catalytic cycle predominantly occurs in the organic layer. researchgate.netnih.gov The aqueous phase serves as a reservoir for the base and boronate, which are transferred to the organic phase, often facilitated by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). thieme-connect.com A significant advancement in green chemistry involves micellar catalysis, where nonionic amphiphiles in water create micelles that act as nanoreactors, allowing for efficient coupling of lipophilic substrates at room temperature. organic-chemistry.org

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly alternative solvents. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive for catalysis. researchgate.net In the context of Suzuki-Miyaura reactions, ILs can serve as the reaction medium, stabilize the palladium catalyst, and facilitate catalyst recycling. For example, cyclopalladated complexes immobilized in the ionic liquid [Bmim]⁺BF₄⁻ have been shown to be an efficient and reusable catalytic system for the coupling of aryl halides with phenylboronic acid. ecnu.edu.cn

Chemo- and Regioselectivity in Complex Reaction Environments

For a substrate like 4-Butoxy-2,3-dichlorophenylboronic acid, which possesses two identical halogen atoms, controlling the site of reaction is a significant challenge. The outcome of a mono-coupling reaction depends on the relative reactivity of the C2-Cl and C3-Cl positions. This regioselectivity is governed by a combination of electronic and steric factors, as well as the specific catalyst system employed. nih.govacs.org

Generally, oxidative addition of the palladium catalyst is favored at the most electrophilic (electron-poor) carbon-halogen bond. nih.gov In a 2,3-dichlorophenyl system, the electronic properties of both chlorine atoms are modulated by the ortho-boronic acid group and the para-butoxy group. Steric hindrance can also play a decisive role, with the catalyst preferentially attacking the less hindered C-Cl bond.

Furthermore, the choice of ligand can dramatically influence or even invert the inherent site selectivity. For instance, in studies on 2,4-dichloropyridines, conventional catalysts typically favor reaction at the C2 position, adjacent to the nitrogen. However, the use of a very bulky N-heterocyclic carbene (NHC) ligand like IPr was found to promote reaction at the C4 position with high selectivity. nih.govnih.gov Similarly, the regioselectivity of Suzuki couplings of 2,4-dibromopyridine was shown to be dependent on the PPh₃:Pd ratio, with low ratios favoring unconventional C4-selectivity. nih.gov These findings demonstrate that the catalyst and ligands are not merely spectators but can actively control the regiochemical outcome in polyhalogenated systems. nih.govresearchgate.net

The table below provides examples where reaction conditions were tuned to achieve selective functionalization of polyhalogenated aromatic compounds.

| Substrate | Coupling Partner | Catalyst/Ligand | Major Product | Key Factor for Selectivity | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Alkyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | 2-Alkyl-6-chloropyridine | Ligand-controlled mono-alkylation. | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-3-chloro-1,2,4-thiadiazole | Reaction temperature (selectivity at room temp). | nih.gov |

| 2,4-Dichloropyridine | Arylboronic acid | Pd-PEPPSI-IPr | 4-Aryl-2-chloropyridine | Bulky NHC ligand inverts conventional selectivity. | nih.govnih.gov |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-phenylpyrimidine | Inherent higher reactivity of C4 position. | mdpi.com |

Applications in Complex Organic Synthesis

Formation of Biaryl and Polyaromatic Systems via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly for creating biaryl structures. nih.gov This palladium-catalyzed reaction between an organoboron compound, such as 4-Butoxy-2,3-dichlorophenylboronic acid, and an organic halide is highly efficient and forms the basis for many complex syntheses.

4-Butoxy-2,3-dichlorophenylboronic acid serves as a key precursor in the synthesis of a wide array of substituted biaryl compounds. The Suzuki-Miyaura reaction's broad applicability allows this boronic acid to be coupled with various aryl and heteroaryl halides or pseudohalides. The resulting biaryl products incorporate the 4-butoxy-2,3-dichlorophenyl motif, which is of interest in medicinal chemistry and materials science due to the specific electronic and steric properties conferred by its substituents.

The general reaction scheme involves the coupling of the boronic acid with a suitable partner, typically an aryl bromide or iodide, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, solvent, and base can be optimized to achieve high yields for specific substrates.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

| 4-Butoxy-2,3-dichlorophenylboronic acid | Aryl Halide (Ar-X) | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF | 2-Aryl-1-butoxy-3,4-dichlorobenzene |

This table represents a generalized scheme for the Suzuki-Miyaura reaction. Specific conditions may vary based on the reactivity of the aryl halide and the desired product.

The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge in organic synthesis. The 2,3-dichloro substitution pattern on 4-Butoxy-2,3-dichlorophenylboronic acid means that it is inherently sterically demanding. Coupling this compound, especially with another ortho-substituted aryl halide, can be difficult due to steric repulsion hindering the key transmetalation and reductive elimination steps of the catalytic cycle.

To overcome these challenges, specialized catalytic systems have been developed. Research has shown that the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the synthesis of extremely hindered biaryls. researchgate.net These ligands promote the formation of the active catalytic species and stabilize the intermediates in the catalytic cycle, allowing the coupling of sterically demanding partners. For instance, catalysts developed for demanding Suzuki-Miyaura reactions have proven effective for synthesizing functionalized tetra-ortho-substituted biaryls. researchgate.net Alternative procedures using boronic esters and specific bases like tripotassium phosphate (B84403) in solvents such as dimethylformamide have also been developed for arylboronic acids that are sensitive to decomposition. bohrium.com

Functional Group Tolerance and Compatibility in Cross-Coupling Reactions

A significant advantage of the Suzuki-Miyaura coupling is its exceptional functional group tolerance, which allows for the synthesis of complex molecules without the need for extensive use of protecting groups. nih.govnih.govnih.gov This compatibility is crucial when working with highly functionalized molecules common in pharmaceutical and materials chemistry.

4-Butoxy-2,3-dichlorophenylboronic acid, containing both an ether (butoxy) and chloro groups, is itself a demonstration of this principle. These groups remain stable under typical Suzuki-Miyaura conditions. Furthermore, the reaction tolerates a wide range of functional groups on the coupling partner. Studies on related polychlorinated aromatics have shown that functional groups such as olefins, acetals (masked aldehydes), ketones, and nitro groups are well-tolerated in these cross-coupling reactions. nih.govacs.org This high degree of compatibility allows for the late-stage functionalization of complex synthetic intermediates, providing a convergent and efficient approach to target molecules.

Utilization in C-H Activation Processes and Other Carbon-Carbon Bond Forming Reactions

Beyond traditional cross-coupling, arylboronic acids are increasingly used in more advanced C-C bond-forming reactions, including those involving the direct functionalization of carbon-hydrogen (C-H) bonds. C-H activation strategies offer a more atom-economical approach to synthesis by avoiding the pre-functionalization of substrates (e.g., conversion to halides).

In one such pathway, a palladium catalyst can perform a directed C-H activation on a substrate to form a cyclometalated intermediate, or palladacycle. beilstein-journals.orgresearchgate.net This intermediate can then undergo a cross-coupling reaction with an arylboronic acid, such as 4-Butoxy-2,3-dichlorophenylboronic acid, to form a new C-C bond. This process, often referred to as a C-H activation/cross-coupling reaction, effectively couples the boronic acid to a previously unfunctionalized C-H position on another molecule. beilstein-journals.orgresearchgate.net While specific examples detailing the use of 4-Butoxy-2,3-dichlorophenylboronic acid in such reactions are not prevalent, its demonstrated reactivity in Suzuki-Miyaura coupling makes it a suitable candidate for this type of transformation.

Role as a Versatile Building Block for Diverse Molecular Scaffolds

The term "building block" aptly describes 4-Butoxy-2,3-dichlorophenylboronic acid in organic synthesis. The boronic acid moiety acts as a highly reliable chemical handle, allowing for its precise incorporation into larger, more complex molecular scaffolds through palladium-catalyzed cross-coupling. Its unique substitution pattern—a combination of electron-donating (butoxy) and electron-withdrawing (dichloro) groups—provides a foundation for creating molecules with tailored electronic and steric properties. This versatility makes it a valuable component in the synthesis of new pharmaceutical candidates and functional materials.

Incorporation into Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Similarly, cascade (or tandem) transformations involve a sequence of intramolecular reactions initiated by a single event, allowing for the construction of intricate architectures in one step.

While direct reports of 4-Butoxy-2,3-dichlorophenylboronic acid in MCRs are limited, its role as a robust building block in C-C bond formation suggests its potential for use in such processes. For example, it could be a component in a cascade sequence that begins with a Suzuki-Miyaura coupling, followed by subsequent intramolecular reactions of other functional groups present on the coupling partners. The development of novel MCRs and cascade reactions that incorporate versatile boronic acids continues to be an active area of research, aimed at streamlining the synthesis of complex organic molecules. rug.nl

Role in Advanced Materials and Polymer Science

Integration of 4-Butoxy-2,3-dichlorophenylboronic Acid into Functional Polymers

The incorporation of 4-butoxy-2,3-dichlorophenylboronic acid into polymer chains allows for the development of materials with tailored properties for a range of applications. The boronic acid functional group serves as a versatile handle for polymerization reactions and for introducing responsive behavior.

In the realm of electronic materials, 4-butoxy-2,3-dichlorophenylboronic acid can be a valuable building block for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit semiconductor properties that make them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The specific substitutions on the phenyl ring of 4-butoxy-2,3-dichlorophenylboronic acid play a crucial role in tuning the electronic properties of the resulting polymers. The electron-withdrawing nature of the two chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can enhance the stability of the material and improve its performance in electronic devices. The butoxy group, being an electron-donating group, can help to modulate the electronic band gap and improve the solubility of the polymer, which is a critical factor for solution-based processing of large-area electronic devices.

The synthesis of these conjugated polymers often involves cross-coupling reactions, such as the Suzuki coupling, where the boronic acid group reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The specific structure of 4-butoxy-2,3-dichlorophenylboronic acid allows for precise control over the polymer's architecture and, consequently, its electronic and optical properties.

Table 1: Potential Effects of Substituents on Conjugated Polymer Properties

| Substituent | Position | Electronic Effect | Potential Impact on Polymer Properties |

|---|---|---|---|

| Butoxy | 4 | Electron-donating | Increased solubility, modulation of band gap |

| Dichloro | 2,3 | Electron-withdrawing | Lowered HOMO/LUMO levels, improved stability |

Phenylboronic acids are well-known for their ability to form reversible covalent bonds with diols, such as sugars and other biologically relevant molecules. mdpi.comrsc.org This interaction is the basis for the development of "smart" or responsive polymer systems that can change their properties in response to specific stimuli. By incorporating 4-butoxy-2,3-dichlorophenylboronic acid into a polymer, materials can be designed to respond to changes in pH or the presence of certain diol-containing molecules. mdpi.comnih.govnih.gov

For instance, at a specific pH, the boronic acid can bind to a diol, leading to changes in the polymer's solubility, shape, or fluorescence. This reversible binding can be exploited to create sensors for glucose or other sugars, as well as for the development of controlled drug delivery systems. mdpi.comjosai.ac.jp The butoxy and dichloro substituents on the phenyl ring can influence the pKa of the boronic acid, thereby tuning the pH at which this responsive behavior occurs. nih.gov This allows for the fine-tuning of the material's sensitivity and response range for specific applications.

Precursors for Nanomaterials and Composites

4-Butoxy-2,3-dichlorophenylboronic acid can also serve as a precursor for the synthesis of nanomaterials and composites with unique properties. The boronic acid moiety can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, imparting specific recognition capabilities. nih.govmdpi.comacs.orgnih.gov

For example, nanoparticles functionalized with this boronic acid could be designed to selectively bind to glycoproteins on the surface of cells, which could be useful for targeted drug delivery or bioimaging applications. The butoxy group can enhance the compatibility of the functionalized nanoparticles with organic matrices, facilitating their incorporation into polymer composites. The presence of chlorine atoms could also provide sites for further chemical modification or influence the electronic properties of the resulting nanomaterial.

The use of boronic acid-functionalized precursors allows for a bottom-up approach to the fabrication of complex nanostructures and composite materials with precise control over their composition and properties.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Boronic acids are valuable building blocks in supramolecular chemistry due to their ability to form reversible covalent bonds with diols and to participate in hydrogen bonding. rsc.orgnih.gov

The specific substitution pattern of 4-butoxy-2,3-dichlorophenylboronic acid influences its self-assembly behavior and its interactions with other molecules. The two chlorine atoms can participate in halogen bonding, an increasingly recognized non-covalent interaction that can direct the formation of specific supramolecular architectures. nih.govresearchgate.netfrontiersin.orgrsc.org The butoxy group can provide a hydrophobic component, driving the self-assembly of amphiphilic structures in aqueous environments. nih.gov

These properties can be harnessed to create complex, well-defined supramolecular structures such as capsules, gels, and liquid crystals. These structures can have applications in areas such as molecular recognition, catalysis, and the development of responsive materials. The ability of the boronic acid to interact with diols adds another layer of control over the assembly and disassembly of these supramolecular systems.

Exploration of Self-Assembling Systems and Hybrid Materials

The principles of self-assembly, guided by specific molecular interactions, can be used to create highly ordered materials from molecular components. 4-Butoxy-2,3-dichlorophenylboronic acid is a candidate for the design of self-assembling systems and hybrid materials due to its combination of a hydrophilic boronic acid group and a hydrophobic substituted phenyl ring. nih.govrsc.orgnih.govrsc.org

In aqueous solutions, such amphiphilic molecules can self-assemble into various structures like micelles, vesicles, or nanotubes. nih.gov The morphology of these self-assembled structures can be influenced by external stimuli, such as pH or the presence of diols, which interact with the boronic acid head group. This responsive self-assembly can be utilized in applications like encapsulation and release of guest molecules.

Furthermore, 4-butoxy-2,3-dichlorophenylboronic acid can be used to create hybrid materials by interfacing with inorganic components. For example, it can be used to functionalize silica (B1680970) or other metal oxide surfaces, creating a hybrid material that combines the properties of the organic and inorganic components. These hybrid materials can exhibit enhanced mechanical, thermal, or electronic properties and find use in a variety of advanced applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Contributions to Medicinal Chemistry Research

Design and Synthesis of Drug Candidates Incorporating Boronic Acid Moieties

The design of drug candidates featuring a boronic acid group is a sophisticated process that leverages the moiety's ability to act as a bioisostere of carboxylic acids and to form stable complexes with diols or key amino acid residues in enzyme active sites. nih.gov The synthesis of these compounds often involves well-established organometallic reactions, such as the Suzuki–Miyaura coupling, which allows for the versatile attachment of the boronic acid group to various molecular scaffolds. nih.gov This versatility is crucial for developing a wide range of potential therapeutic agents.

The development of boronic acid-based drug candidates heavily relies on scaffold diversification to explore a broad chemical space and optimize biological activity. nih.gov Medicinal chemists employ various strategies to create large libraries of boronic acid derivatives. nih.gov This involves modifying the organic scaffold (the 'R' group in R-B(OH)₂) to alter properties like solubility, cell permeability, and binding affinity for the target protein. digitellinc.com For instance, the aromatic ring of compounds like 4-Butoxy-2,3-dichlorophenylboronic acid can be systematically modified to probe structure-activity relationships (SAR). sci-hub.se The use of multicomponent reactions has emerged as a rapid method to generate diverse and complex boronic acid libraries, accelerating the discovery of new lead compounds. nih.gov This approach allows for the efficient synthesis of molecules with varied steric and electronic properties, which is essential for fine-tuning the interaction with a specific biological target. nih.govresearchgate.net

Recent strategies have focused on generating novel boron-based scaffolds beyond the traditional phenylboronic acid, such as benzoxaboroles and heterocyclic hemiboronic acids, to improve pharmacokinetic properties and expand the range of accessible drug targets. nih.govdigitellinc.com

The boronic acid group, -B(OH)₂, is considered a critical pharmacophore, or a molecular feature responsible for a drug's biological activity. researchgate.netmdpi.com Its primary role is to form a reversible covalent bond with nucleophilic residues, such as the serine or threonine in the active site of proteases. sci-hub.seresearchgate.net This interaction is central to the mechanism of action for many boronic acid-based enzyme inhibitors. nih.govsci-hub.se

Researchers design pharmacophores by strategically placing the boronic acid group on a scaffold that directs it to the active site of a target enzyme. For example, peptidic boronic acids have been successfully developed as potent inhibitors of proteasomes, such as Bortezomib (B1684674), by mimicking the natural peptide substrates of the enzyme. nih.gov More recently, the boronic acid group has been identified as a novel pharmacophore for targeting the SH2 domain of the STAT3 protein, where it acts as a bioisostere of a phosphate (B84403) group, demonstrating its versatility in mimicking different functional groups to achieve high binding affinity. nih.govacs.org

The development of these pharmacophores often involves structure-based drug design, where the three-dimensional structure of the target protein is used to guide the synthesis of complementary molecules. sci-hub.se

Application in Targeted Chemical Probe Development

Boronic acids are valuable tools in the development of chemical probes, which are small molecules used to study and identify proteins in complex biological systems. nih.gov These probes can be designed to covalently bind to a specific target protein, allowing for its isolation and identification, a process known as target deconvolution. nih.gov The reactivity of the boronic acid with serine, threonine, or lysine (B10760008) residues is exploited to create activity-based probes that label specific classes of enzymes, such as serine proteases. nih.gov

Furthermore, boronic acids that form fluorescent products upon binding have been developed for sensing and detecting specific analytes like saccharides. researchgate.net For example, a bis-boronic acid compound has been used as a selective, cell-permeable, "turn-on" fluorescent sensor for recognizing specific protein motifs in living cells. semanticscholar.org This application is crucial for understanding protein function and for identifying new drug targets. nih.gov The development of probes with clickable handles (like alkynes or azides) allows for subsequent modification, for example, with a reporter tag for visualization or an affinity tag for purification. nih.gov

Investigating Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)

The interaction between boronic acids and biological macromolecules is a cornerstone of their therapeutic utility. The boron atom's empty p-orbital allows it to accept a pair of electrons from nucleophilic amino acid side chains (like the hydroxyl group of serine or threonine) or the diol groups found in saccharides. nih.govnih.gov This results in the formation of a stable, tetrahedral boronate complex, effectively inhibiting enzyme activity or binding to a glycoprotein. rsc.org The strength and specificity of this interaction can be modulated by the substituents on the organic scaffold attached to the boronic acid. nih.govresearchgate.net X-ray crystallography studies have provided detailed snapshots of boronic acid inhibitors bound to their protein targets, revealing the precise nature of these covalent and non-covalent interactions. As of 2019, nearly 300 protein structures complexed with boronic acid inhibitors were available in the Protein Data Bank. rsc.org

| Enzyme Class | Key Interacting Residue(s) | Type of Interaction | Example Inhibitor Class |

| Serine Proteases | Serine (catalytic) | Reversible Covalent Boronate Ester | Peptidyl Boronic Acids |

| Threonine Proteases | Threonine (catalytic, N-terminal) | Reversible Covalent Boronate Ester | Dipeptidyl Boronic Acids (e.g., Bortezomib) |

| β-Lactamases | Serine (catalytic) | Reversible Covalent Boronate Ester | Cyclic Boronic Acids (e.g., Vaborbactam) |

| Glycoproteins | Sialic Acid (cis-diols) | Reversible Covalent Boronate Ester | Phenylboronic Acids |

Theoretical models are essential for understanding the intricate details of how boronic acids bind to proteins. These models describe the transition of the boron atom from a trigonal planar (sp²) geometry to a tetrahedral (sp³) anionic state upon binding to a nucleophile in the protein's active site. rsc.org Quantum mechanical (QM) calculations are used to determine the energetics of this bond formation and to study the electronic structure of the resulting boronate complex. biorxiv.org These calculations help explain the stability of the covalent bond formed with key active site residues. acs.org

Models also account for non-covalent interactions, such as hydrogen bonds between the boronic acid's hydroxyl groups and nearby amino acid residues, as well as hydrophobic interactions involving the organic scaffold. nih.gov For instance, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on the proteasome inhibitor bortezomib identified three crucial regions for its interaction: a covalent binding site for the boronic acid, a region for an aromatic ring, and a hydrophobic pocket. nih.gov These theoretical frameworks provide a basis for rational drug design, allowing scientists to predict how modifications to the inhibitor's structure will affect its binding affinity and selectivity.

Computational methods are indispensable tools for modern drug discovery involving boronic acids. nih.gov Molecular docking is a widely used technique to predict the preferred binding orientation of a boronic acid derivative within the active site of a target protein. biorxiv.org This approach allows for the virtual screening of large libraries of compounds to identify potential hits before committing to their chemical synthesis. nih.gov

More advanced techniques like Density Functional Theory (DFT) are employed to perform quantum mechanical studies that calculate the binding energy of the ligand-protein complex with high accuracy. biorxiv.org For example, a computational study of novel boronic acid derivatives targeting the urokinase-type plasminogen activator used DFT to characterize the binding energy of the most promising inhibitor. biorxiv.org Additionally, pharmacophore modeling can be used to generate a 3D model of the essential features required for biological activity, which can then be used to search databases for novel compounds that fit the model. biorxiv.org These computational approaches significantly accelerate the drug discovery process by prioritizing the most promising candidates for further experimental validation. nih.gov

Role as a Building Block in the Synthesis of Heterocyclic Scaffolds with Biological Relevance

4-Butoxy-2,3-dichlorophenylboronic acid is a specialized chemical reagent that holds potential as a foundational component in the synthesis of complex heterocyclic structures, which are frequently at the core of medicinally active compounds. The strategic placement of butoxy and dichloro groups on the phenyl ring modifies the electronic properties and steric profile of the molecule, influencing its reactivity and the architecture of the resulting heterocyclic systems.

Boronic acids, in general, are highly valued in medicinal chemistry for their versatility as synthetic intermediates. nih.govnih.gov Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the assembly of intricate molecular frameworks. smolecule.com In this context, 4-Butoxy-2,3-dichlorophenylboronic acid can be coupled with a variety of heterocyclic halides to introduce the substituted phenyl motif into the target molecule.

The incorporation of this specific building block can be advantageous for several reasons. The dichlorophenyl moiety is a common feature in many bioactive molecules, often contributing to enhanced binding affinity with biological targets through halogen bonding and hydrophobic interactions. The butoxy group can improve the compound's solubility and pharmacokinetic properties.

While the specific applications of 4-Butoxy-2,3-dichlorophenylboronic acid in the synthesis of named heterocyclic scaffolds with detailed biological relevance are not extensively documented in publicly available research, the general principles of boronic acid chemistry suggest its utility in constructing a diverse array of heterocyclic systems. These could include, but are not limited to, pyridines, pyrimidines, indoles, and quinolines, many of which are privileged structures in drug discovery.

The synthesis of such compounds would typically involve the reaction of 4-Butoxy-2,3-dichlorophenylboronic acid with a halogenated heterocycle in the presence of a palladium catalyst and a base. The reaction conditions, such as the choice of catalyst, ligand, solvent, and base, would be optimized to achieve the desired product in high yield.

Detailed Research Findings

| Heterocyclic Scaffold | Potential Biological Relevance |

| Substituted Pyridines | Antihypertensive, Anti-inflammatory |

| Substituted Pyrimidines | Anticancer, Antiviral |

| Substituted Indoles | Antimigraine, Antipsychotic |

| Substituted Quinolines | Antimalarial, Antibacterial |

This table represents a hypothetical application of 4-Butoxy-2,3-dichlorophenylboronic acid based on established synthetic methodologies and the known biological importance of the resulting heterocyclic cores. The data is illustrative and not based on documented synthesis using this specific reagent.

The development of novel therapeutic agents often relies on the ability to synthesize diverse libraries of compounds for biological screening. The use of versatile building blocks like 4-Butoxy-2,3-dichlorophenylboronic acid is crucial in this process, enabling the exploration of new chemical space and the discovery of molecules with improved efficacy and safety profiles. Further research into the specific applications of this compound would be beneficial to fully elucidate its potential in medicinal chemistry.

The Analytical Profile of 4-Butoxy-2,3-dichlorophenylboronic acid: A Review of Spectroscopic and Chromatographic Characterization

The rigorous identification and purity assessment of chemical compounds are foundational to their application in research and development. For specialized reagents such as 4-Butoxy-2,3-dichlorophenylboronic acid, a comprehensive suite of analytical techniques is employed to elucidate its molecular structure and confirm its quality. This article details the advanced spectroscopic and chromatographic methodologies utilized in the characterization of this complex organoboron compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structures, Electronic Properties, and Conformations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure, electronic landscape, and conformational preferences of 4-Butoxy-2,3-dichlorophenylboronic acid.

Electronic Properties: The electronic properties of 4-Butoxy-2,3-dichlorophenylboronic acid are significantly influenced by its substituents. The electron-donating butoxy group and the electron-withdrawing chloro groups create a unique electronic distribution across the molecule. Quantum chemical calculations can quantify this through various parameters:

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. For substituted phenylboronic acids, these values are influenced by the nature and position of the substituents .

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability ucsf.eduresearchgate.net.

| Calculated Property | Significance for 4-Butoxy-2,3-dichlorophenylboronic acid |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | Provides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Prediction of Reactivity, Selectivity, and Reaction Pathways in Catalytic Processes

Computational methods are powerful tools for predicting the reactivity and selectivity of 4-Butoxy-2,3-dichlorophenylboronic acid in catalytic reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Suzuki-Miyaura Coupling: The efficiency of the Suzuki-Miyaura reaction is highly dependent on the electronic and steric properties of the boronic acid. DFT calculations can be used to model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination nih.govacs.orgnih.gov. For 4-Butoxy-2,3-dichlorophenylboronic acid, the electron-withdrawing chlorine atoms are expected to increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step. Conversely, the bulky butoxy group and the ortho-chloro substituent may introduce steric hindrance that could affect the rate of reaction.

Selectivity: In cases where multiple reaction pathways are possible, computational modeling can help predict the most favorable pathway and the resulting product distribution. By calculating the activation energies for different reaction channels, researchers can understand and predict the regioselectivity and stereoselectivity of reactions involving 4-Butoxy-2,3-dichlorophenylboronic acid.

Reaction Pathways: Theoretical studies can elucidate the detailed mechanism of catalytic reactions. For instance, in the Suzuki-Miyaura reaction, computational models can help determine whether the reaction proceeds through a neutral or an anionic pathway and can characterize the structure of key intermediates and transition states nih.govnih.gov.

| Computational Parameter | Predicted Influence on 4-Butoxy-2,3-dichlorophenylboronic acid Reactivity |

|---|---|

| Activation Energy of Transmetalation | Lower activation energy suggests a faster reaction rate. The electronic effects of the substituents play a crucial role. |

| Steric Hindrance around Boron | Increased steric hindrance from the butoxy and ortho-chloro groups may slow down the reaction rate. |

| Lewis Acidity of Boron | Enhanced by the electron-withdrawing chlorine atoms, which can facilitate the formation of the boronate intermediate. |

Molecular Dynamics Simulations and Docking Studies for Understanding Intermolecular Interactions

Molecular Dynamics Simulations: MD simulations can model the behavior of 4-Butoxy-2,3-dichlorophenylboronic acid in different environments, such as in solution or interacting with a biological macromolecule. These simulations provide insights into the dynamic nature of the molecule, its conformational flexibility, and its interactions with surrounding solvent molecules or amino acid residues in a protein's active site acs.org. For instance, MD simulations could be used to study the stability of a complex between this boronic acid and a target enzyme over time.

Molecular Docking: Docking studies are widely used to predict the binding orientation and affinity of a small molecule within the active site of a protein nih.govnih.govniscpr.res.inijper.org. Given that many boronic acids are enzyme inhibitors, docking could be employed to investigate the potential of 4-Butoxy-2,3-dichlorophenylboronic acid as an inhibitor for various enzymes, such as proteases or β-lactamases. The boronic acid moiety can form a covalent bond with serine residues in the active site of these enzymes, and docking simulations can help predict the feasibility and geometry of this interaction nih.govfrontiersin.org. The butoxy and dichlorophenyl groups would play a significant role in the non-covalent interactions that stabilize the enzyme-inhibitor complex.

In Silico Design and Screening of Novel Boronic Acid Derivatives

The structural and electronic information obtained from computational studies of 4-Butoxy-2,3-dichlorophenylboronic acid can be leveraged for the in silico design and screening of novel derivatives with improved properties.

Structure-Based Drug Design: If 4-Butoxy-2,3-dichlorophenylboronic acid is identified as a hit compound against a particular biological target, its binding mode, as predicted by docking studies, can be used to guide the design of new analogs. Modifications to the butoxy chain or the substitution pattern on the phenyl ring can be explored computationally to enhance binding affinity and selectivity.

Virtual Screening: Large virtual libraries of boronic acid derivatives can be screened against a target protein using high-throughput docking to identify new potential inhibitors nih.govnih.govresearchgate.net. The structural framework of 4-Butoxy-2,3-dichlorophenylboronic acid can serve as a starting point for generating such a library.

QSAR (Quantitative Structure-Activity Relationship): By building a computational model that correlates the structural features of a series of boronic acid derivatives with their biological activity, it is possible to predict the activity of new, unsynthesized compounds.

Validation of Theoretical Models with Experimental Data

The reliability of computational predictions is contingent upon their validation against experimental data. This is a critical step in the development and application of theoretical models for boronic acids.

Comparison with Crystallographic Data: The calculated molecular structure of 4-Butoxy-2,3-dichlorophenylboronic acid can be compared with experimental data from X-ray crystallography to validate the accuracy of the computational method.

Correlation with Spectroscopic Data: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the accuracy of the computed structure and force field.

Validation of Reactivity Predictions: The predicted reactivity of 4-Butoxy-2,3-dichlorophenylboronic acid in reactions like the Suzuki-Miyaura coupling can be validated by comparing the predicted reaction rates and product yields with those obtained from experimental kinetic studies.

pKa Prediction and Experimental Correlation: The acidity of boronic acids, represented by their pKa values, is a crucial property. Computational methods can predict pKa values, and these predictions must be validated against experimentally measured values to ensure their accuracy ucsf.eduresearchgate.netmdpi.comnih.gov. Discrepancies between theoretical and experimental data can provide insights into the limitations of the computational model and guide its refinement researchgate.net.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-butoxy-2,3-dichlorophenylboronic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Chlorination : Introduce chlorine substituents at positions 2 and 3 via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions .

Butoxy Group Introduction : Perform nucleophilic substitution or coupling reactions (e.g., Ullmann coupling) to attach the butoxy group at position 3. Anhydrous conditions and catalysts like CuI are often required .

Boronation : Convert the final intermediate to the boronic acid using methods such as Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients). Confirm final product purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle and store 4-butoxy-2,3-dichlorophenylboronic acid to ensure stability?

- Safety & Storage :

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation. If skin contact occurs, wash immediately with soap and water .